molecular formula C25H22N2O3 B11362317 6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11362317
M. Wt: 398.5 g/mol
InChI Key: BOLSQVXNPGZJLR-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chromene core, a pyridine ring, and various functional groups

Preparation Methods

The synthesis of 6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the chromene core.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like toluene or ethyl acetate, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

6,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

6,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C25H22N2O3/c1-16-7-9-19(10-8-16)15-27(23-6-4-5-11-26-23)25(29)22-14-21(28)20-13-17(2)12-18(3)24(20)30-22/h4-14H,15H2,1-3H3

InChI Key

BOLSQVXNPGZJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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